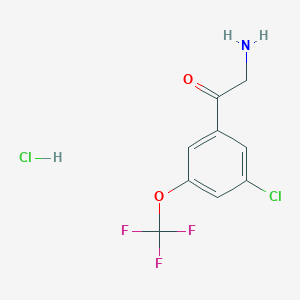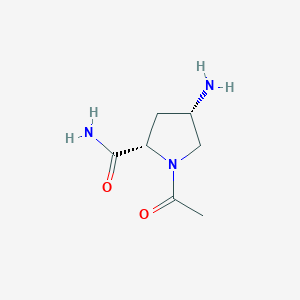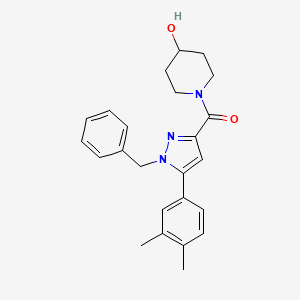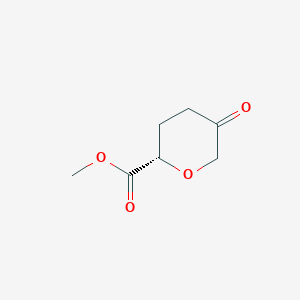
Methyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate is an organic compound with a unique structure that includes a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable 1,3-dicarbonyl compound with an alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can modulate various biochemical pathways, depending on the specific enzyme involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-oxotetrahydro-2H-pyran-2-carboxylate: This compound is similar but lacks the (S)-configuration, which can affect its biological activity.
Ethyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate: This compound has an ethyl group instead of a methyl group, which can influence its reactivity and applications.
Uniqueness
Methyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate is unique due to its specific stereochemistry, which can significantly impact its interaction with biological molecules and its overall reactivity in chemical reactions.
Propriétés
Formule moléculaire |
C7H10O4 |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
methyl (2S)-5-oxooxane-2-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-10-7(9)6-3-2-5(8)4-11-6/h6H,2-4H2,1H3/t6-/m0/s1 |
Clé InChI |
QMLHQEMQWIIXNN-LURJTMIESA-N |
SMILES isomérique |
COC(=O)[C@@H]1CCC(=O)CO1 |
SMILES canonique |
COC(=O)C1CCC(=O)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


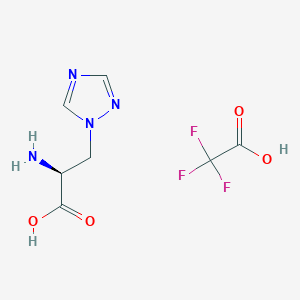
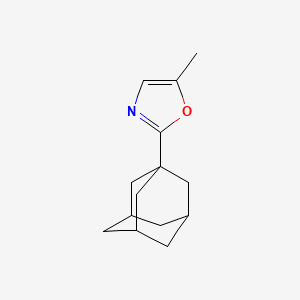
![(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid](/img/structure/B12854878.png)
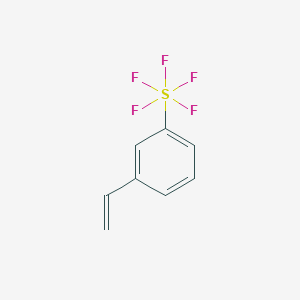
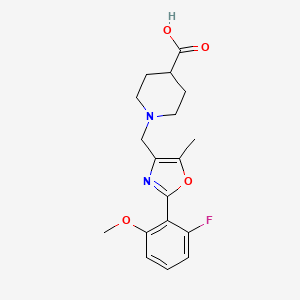
![2-Bromobenzo[d]oxazole-5-carboxamide](/img/structure/B12854899.png)
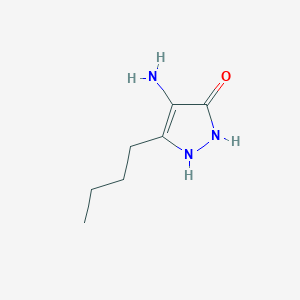
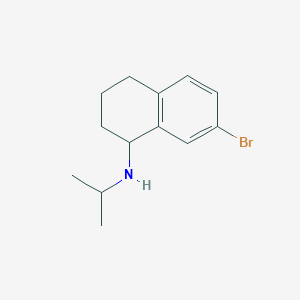
![4-Methyl-3-{[(3-methyloxetan-3-yl)methyl]amino}pentan-1-ol](/img/structure/B12854907.png)
